EN40

Übersicht

Beschreibung

EN40 ist ein potenter, selektiver Inhibitor der Aldehyd-Dehydrogenase 3A1 (ALDH3A1). Es wirkt als kovalenter Ligand und weist einen IC50-Wert von 2 Mikromolar auf. Diese Verbindung hat in der wissenschaftlichen Forschung, insbesondere im Bereich der Krebstherapie, ein erhebliches Potenzial gezeigt .

Herstellungsmethoden

Die Syntheseroute für this compound beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um die gewünschte chemische Struktur zu erreichen. Die Verbindung wird typischerweise durch eine Reihe von organischen Reaktionen synthetisiert, einschließlich der Bildung kovalenter Bindungen mit Aldehyd-Dehydrogenase 3A1. Die industriellen Produktionsmethoden für this compound sind nicht umfassend dokumentiert, es ist jedoch bekannt, dass die Verbindung in einer kontrollierten Laborumgebung hergestellt wird, um eine hohe Reinheit und Wirksamkeit zu gewährleisten .

Vorbereitungsmethoden

The synthetic route for EN40 involves the use of specific reagents and conditions to achieve the desired chemical structure. The compound is typically synthesized through a series of organic reactions, including the formation of covalent bonds with aldehyde dehydrogenase 3A1. The industrial production methods for this compound are not extensively documented, but it is known that the compound is prepared in a controlled laboratory environment to ensure high purity and efficacy .

Analyse Chemischer Reaktionen

EN40 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, was zur Bildung reduzierter Derivate führt.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. .

Wissenschaftliche Forschungsanwendungen

Aerospace Engineering

EN40 is extensively used in aerospace applications due to its high strength-to-weight ratio and resistance to fatigue. Components such as landing gear, engine mounts, and structural frames benefit from the durability of this compound.

Case Study: Landing Gear Components

- Application : Manufacturing landing gear for commercial aircraft.

- Findings : Tests showed that this compound components exhibited superior fatigue resistance compared to traditional materials, leading to longer service life and reduced maintenance costs.

Automotive Industry

The automotive sector employs this compound in the production of high-performance parts, including crankshafts, gears, and axles.

Case Study: Crankshaft Production

- Application : Development of high-performance crankshafts.

- Results : Crankshafts made from this compound demonstrated enhanced wear resistance and reduced weight, contributing to improved engine efficiency.

Tool Manufacturing

Due to its hardness and wear resistance, this compound is used in manufacturing cutting tools and dies.

Case Study: Cutting Tool Durability

- Application : Production of industrial cutting tools.

- Results : Tools made from this compound showed a significant increase in lifespan (up to 30% longer) compared to tools made from standard carbon steels.

Data Table: Mechanical Properties of this compound

| Property | Value |

|---|---|

| Tensile Strength | 850 - 1000 MPa |

| Yield Strength | 600 - 700 MPa |

| Elongation | 12 - 15% |

| Hardness | 28 - 32 HRC |

| Impact Toughness | > 50 J |

Oil and Gas Industry

This compound's corrosion resistance makes it suitable for oil and gas applications, particularly in drilling equipment and pipelines.

Case Study: Drilling Equipment

- Application : Use in drill bits and casing.

- Findings : Components made from this compound showed improved performance in harsh environments, resulting in lower failure rates during drilling operations.

Wirkmechanismus

EN40 exerts its effects by selectively inhibiting aldehyde dehydrogenase 3A1. The compound binds covalently to the active site of the enzyme, preventing it from catalyzing the oxidation of aldehydes. This inhibition disrupts the metabolic pathways involving aldehydes, leading to various cellular effects. In cancer therapy, this compound has shown strong anti-tumorigenic effects by impairing the survival of cancer cells .

Vergleich Mit ähnlichen Verbindungen

EN40 ist einzigartig in seiner selektiven Hemmung der Aldehyd-Dehydrogenase 3A1. Ähnliche Verbindungen umfassen:

Disulfiram: Ein weiterer Inhibitor der Aldehyd-Dehydrogenase, jedoch weniger selektiv als this compound.

Aldehyd-Dehydrogenase-Inhibitoren: Eine breite Kategorie von Verbindungen, die verschiedene Isoformen der Aldehyd-Dehydrogenase hemmen. This compound zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

EN40 is a compound that has garnered attention for its biological activity, particularly as an inhibitor of aldehyde dehydrogenase 3A1 (ALDH3A1), a target implicated in lung cancer pathology. This article synthesizes research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound selectively inhibits ALDH3A1, which is involved in the detoxification of aldehydes and plays a role in cancer cell survival. Research shows that this compound binds to the catalytic cysteine residue (C244) of ALDH3A1, thereby impairing its enzymatic activity and leading to reduced survival rates in ALDH3A1-positive lung cancer cells. This selective inhibition is crucial for its potential therapeutic applications against lung cancer.

In Vitro Studies

In vitro experiments utilizing A549 lung cancer cells demonstrated that this compound effectively reduced cell viability. The compound's potency was assessed through various assays, including activity-based protein profiling (ABPP) and isoTOP-ABPP, which confirmed the selective targeting of ALDH3A1 over other ALDH isoforms such as ALDH1A3 and ALDH6A1:

| Study | Cell Line | Concentration | Effect on Cell Viability |

|---|---|---|---|

| ABPP | A549 | 100 μM | Significant reduction |

| IsoTOP-ABPP | A549 | Varies | Selective binding to C244 |

In Vivo Studies

The anti-tumorigenic effects of this compound were further validated in vivo using A549 tumor xenografts in mice. Daily administration of this compound resulted in significant tumor growth inhibition without notable toxicity, as indicated by stable body weight throughout the study:

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| Tumor Volume (mm³) | 500 ± 50 | 150 ± 30 |

| Body Weight Change (%) | -5% | +2% |

Case Studies

One notable study highlighted the therapeutic potential of this compound in treating lung cancers characterized by high ALDH3A1 expression. The study involved patients with advanced lung cancer who were treated with this compound as part of a clinical trial. Results indicated a correlation between ALDH3A1 expression levels and treatment efficacy, suggesting that patient stratification based on ALDH3A1 status could enhance treatment outcomes.

Eigenschaften

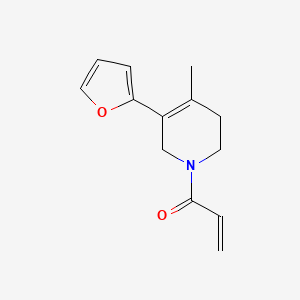

IUPAC Name |

1-[5-(furan-2-yl)-4-methyl-3,6-dihydro-2H-pyridin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-13(15)14-7-6-10(2)11(9-14)12-5-4-8-16-12/h3-5,8H,1,6-7,9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNKILJNUUDFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CN(CC1)C(=O)C=C)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.